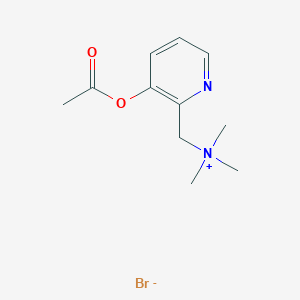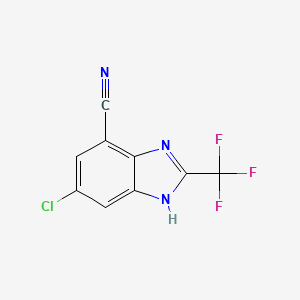
Trilithium monocarbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trilithium monocarbide is a chemical compound with the formula CLi₃ It is a carbide, a class of compounds composed of carbon and a less electronegative element
Méthodes De Préparation
The synthesis of trilithium monocarbide can be achieved through several methods:
Synthesis from Simple Substances: This involves the direct combination of lithium and carbon at high temperatures. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Metallothermal Reduction: This method involves the reduction of lithium compounds with a more reactive metal in the presence of carbon.
Carbothermal Reduction: In this method, lithium oxide is reduced with carbon at high temperatures to form this compound.
Plasma-Chemical Synthesis: This involves the deposition of lithium and carbon in a plasma state to form the compound.
Analyse Des Réactions Chimiques
Trilithium monocarbide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form lithium oxide and carbon dioxide.
Reduction: It can be reduced further in the presence of strong reducing agents.
Substitution: this compound can undergo substitution reactions where lithium atoms are replaced by other metals or elements.
Hydrolysis: In the presence of water, it can hydrolyze to form lithium hydroxide and methane.
Applications De Recherche Scientifique
Trilithium monocarbide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its reactivity.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery mechanisms.
Mécanisme D'action
The mechanism by which trilithium monocarbide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to changes in cellular function. Its reactivity allows it to participate in various chemical pathways, making it a versatile compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Trilithium monocarbide can be compared with other carbides such as:
Titanium Carbide (TiC): Known for its hardness and use in cutting tools.
Vanadium Carbide (VC): Used as an inhibitor in the growth of tungsten carbide grains.
Zirconium Carbide (ZrC): Notable for its high melting point and use in high-temperature applications.
This compound is unique due to its specific combination of lithium and carbon, which imparts distinct properties not found in other carbides.
Propriétés
Numéro CAS |
70378-93-7 |
|---|---|
Formule moléculaire |
CH3Li3+2 |
Poids moléculaire |
35.9 g/mol |
Nom IUPAC |
trilithium;carbanide |
InChI |
InChI=1S/CH3.3Li/h1H3;;;/q-1;3*+1 |
Clé InChI |
YYSUAFGVLUEJDX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[Li+].[CH3-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
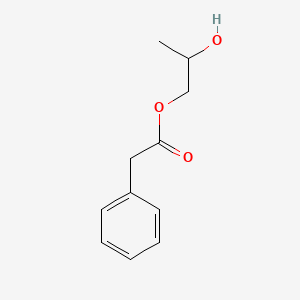
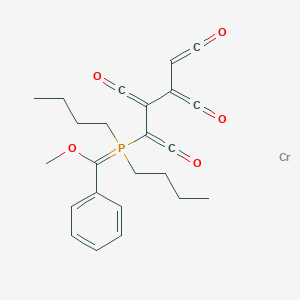
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)

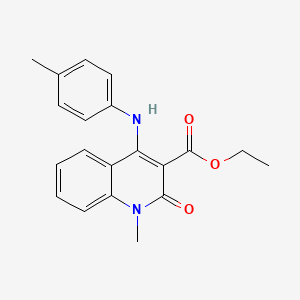

![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)
